Cas no 154263-08-8 (1-(methylamino)cyclobutanecarbonitrile)
1-(methylamino)cyclobutanecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(methylamino)cyclobutane-1-carbonitrile
- Cyclobutanecarbonitrile, 1-(methylamino)-
- 1-(Methylamino)cyclobutanecarbonitrile
- Z818727350
- 1-(methylamino)cyclobutanecarbonitrile
-
- MDL: MFCD11649814
- Inchi: 1S/C6H10N2/c1-8-6(5-7)3-2-4-6/h8H,2-4H2,1H3
- InChI Key: JTAPOORUPPEREW-UHFFFAOYSA-N
- SMILES: N(C)C1(C#N)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 127
- XLogP3: 0.3
- Topological Polar Surface Area: 35.8
1-(methylamino)cyclobutanecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M288160-10mg |
1-(methylamino)cyclobutane-1-carbonitrile |
154263-08-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M288160-50mg |
1-(methylamino)cyclobutane-1-carbonitrile |
154263-08-8 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M288160-100mg |
1-(methylamino)cyclobutane-1-carbonitrile |
154263-08-8 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM431051-1g |
1-(methylamino)cyclobutane-1-carbonitrile |
154263-08-8 | 95%+ | 1g |
$906 | 2022-12-31 | |
| Enamine | EN300-54162-0.05g |
1-(methylamino)cyclobutane-1-carbonitrile |
154263-08-8 | 95% | 0.05g |
$174.0 | 2023-07-07 | |
| Enamine | EN300-54162-0.1g |
1-(methylamino)cyclobutane-1-carbonitrile |
154263-08-8 | 95% | 0.1g |
$257.0 | 2023-07-07 | |
| Enamine | EN300-54162-0.25g |
1-(methylamino)cyclobutane-1-carbonitrile |
154263-08-8 | 95% | 0.25g |
$367.0 | 2023-07-07 | |
| Enamine | EN300-54162-0.5g |
1-(methylamino)cyclobutane-1-carbonitrile |
154263-08-8 | 95% | 0.5g |
$579.0 | 2023-07-07 | |
| Enamine | EN300-54162-1.0g |
1-(methylamino)cyclobutane-1-carbonitrile |
154263-08-8 | 95% | 1.0g |
$743.0 | 2023-07-07 | |
| Enamine | EN300-54162-2.5g |
1-(methylamino)cyclobutane-1-carbonitrile |
154263-08-8 | 95% | 2.5g |
$1454.0 | 2023-07-07 |
1-(methylamino)cyclobutanecarbonitrile Suppliers
1-(methylamino)cyclobutanecarbonitrile Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-(methylamino)cyclobutanecarbonitrile
Comprehensive Overview of 1-(Methylamino)cyclobutanecarbonitrile (CAS No. 154263-08-8): Properties, Applications, and Industry Insights
1-(Methylamino)cyclobutanecarbonitrile (CAS No. 154263-08-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique cyclobutane backbone and functional groups. This nitrile derivative, featuring a methylamino substituent, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, combining a strained four-membered ring with polar moieties, enables diverse reactivity patterns, making it valuable for constructing complex molecules.
Recent trends in drug discovery highlight the growing demand for small-ring heterocycles like 1-(methylamino)cyclobutanecarbonitrile, particularly in developing kinase inhibitors and GPCR-targeted therapies. Search engine analytics reveal frequent queries such as "synthesis of 1-(methylamino)cyclobutanecarbonitrile" and "CAS 154263-08-8 applications," reflecting strong interest from medicinal chemists. The compound's nitrile group offers strategic advantages in click chemistry and bioorthogonal reactions, aligning with current green chemistry initiatives that prioritize atom-efficient transformations.
From a structural perspective, the cyclobutane core in 154263-08-8 introduces interesting steric and electronic effects. The ring strain (approximately 26 kcal/mol) enhances reactivity while the methylamino group provides a handle for further derivatization. Analytical characterization typically involves GC-MS, HPLC (retention time ~8.2 min on C18 columns), and distinctive NMR signals: δ 1.8-2.1 ppm (cyclobutane CH2), 2.4 ppm (N-CH3), and 3.6 ppm (N-CH). These properties make it identifiable in complex reaction mixtures, addressing common search queries about "NMR data for 154263-08-8."
Industrial applications of 1-(methylamino)cyclobutanecarbonitrile focus on its role as a pharmaceutical building block. Patent analyses show incorporation into antiviral scaffolds and neurodegenerative disease candidates. The compound's logP (~0.9) and polar surface area (48 Ų) contribute to favorable drug-like properties, explaining its prevalence in preclinical pipelines. Notably, several published routes employ microwave-assisted synthesis to improve yields (>75%) from cyclobutanone precursors, responding to industry demands for scalable methodologies.
Environmental and handling considerations for CAS 154263-08-8 follow standard laboratory protocols for nitriles. While not classified as hazardous under major regulatory frameworks, proper ventilation is recommended during large-scale operations. The compound's stability profile (decomposition >200°C) and water solubility (~3 g/L at 25°C) facilitate safe handling, though storage under nitrogen atmosphere maximizes shelf life. These practical aspects address frequent search terms like "stability of 1-(methylamino)cyclobutanecarbonitrile" among process chemists.
Emerging research directions explore the compound's potential in photopharmacology, where its rigid structure could enable light-controlled drug activity. Computational studies suggest favorable binding geometries when incorporated into proteolysis-targeting chimeras (PROTACs), a hot topic in targeted protein degradation therapies. Such innovative applications position 154263-08-8 as a compound of continuing relevance, with global market projections indicating steady demand growth (CAGR ~6.2% through 2030) for high-purity samples (>98%).
Quality control protocols for 1-(methylamino)cyclobutanecarbonitrile typically specify HPLC purity thresholds and residual solvent limits (e.g., <500 ppm DMF). Leading suppliers provide comprehensive analytical documentation, including chiral purity data when applicable, addressing industry needs for GMP-grade intermediates. The compound's compatibility with continuous flow reactors has also been demonstrated, offering solutions to scalability challenges noted in recent "flow chemistry" literature searches.
In conclusion, 1-(methylamino)cyclobutanecarbonitrile (CAS No. 154263-08-8) represents a strategically important synthetic intermediate with expanding applications across drug discovery and materials science. Its balanced physicochemical properties, coupled with efficient modern synthetic routes, ensure its continued utilization in cutting-edge research. The compound exemplifies how small-ring architectures can address contemporary challenges in medicinal chemistry while meeting stringent requirements for sustainable synthesis practices.
154263-08-8 (1-(methylamino)cyclobutanecarbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)